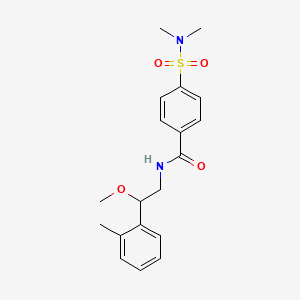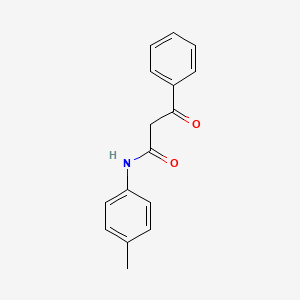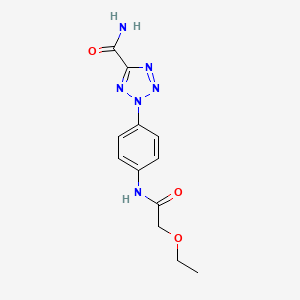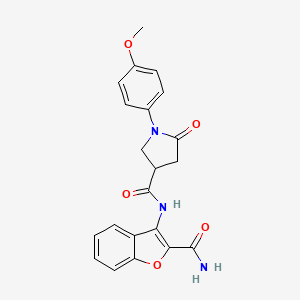
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has been shown to modulate the activity of ion channels, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide inhibits the production of inflammatory mediators, such as prostaglandins and cytokines. 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide exhibits neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be stored for long periods without degradation. 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide is also soluble in various solvents, making it suitable for use in different experimental setups. However, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has some limitations for use in lab experiments. It has limited water solubility, which can make it difficult to use in aqueous-based experiments. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has not been extensively studied for its toxicity, which can be a concern for some experimental setups.
将来の方向性
There are several future directions for the study of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide. One potential direction is the development of new drug delivery systems using 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide. Another potential direction is the study of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide for its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide and its potential use in the development of new anti-inflammatory and anti-cancer agents.
Conclusion:
In conclusion, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has several potential future directions for study, making it a promising compound for the development of new therapeutic agents.
合成法
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide is synthesized using a specific method that involves the reaction of 4-aminobenzamide with N,N-dimethylsulfamide and 2-methoxy-2-(o-tolyl)ethyl chloroformate. The reaction takes place under specific conditions of temperature, pressure, and time, resulting in the formation of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide. This synthesis method has been optimized to produce high yields of pure 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide, making it suitable for scientific research applications.
科学的研究の応用
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-7-5-6-8-17(14)18(25-4)13-20-19(22)15-9-11-16(12-10-15)26(23,24)21(2)3/h5-12,18H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBKJFOZTRTWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)
![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)


![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)


![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2950370.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)
![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)

![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)